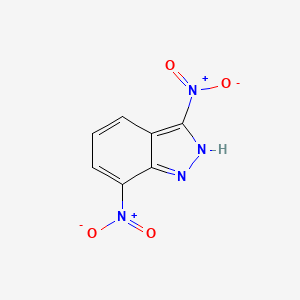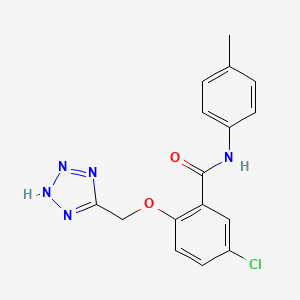
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide is an organic compound with the chemical formula C8H16INO2. It is a quaternary ammonium salt that features an acryloyloxy group attached to an ethanaminium core. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of acryloyl chloride with N,N,N-trimethylethan-1-aminium iodide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Polymerization: The acryloyloxy group allows the compound to undergo free-radical polymerization, forming polymers with quaternary ammonium functionalities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process, which is conducted under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding hydroxide salt.
Polymerization: The major products are polymers with quaternary ammonium groups, which have applications in water treatment and as antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of cationic polymers, which are useful in water treatment, drug delivery, and as flocculants.
Materials Science: The compound is used to create hydrogels and other materials with unique properties, such as high water absorption and antimicrobial activity.
Biology and Medicine: It is explored for its potential in creating biocompatible materials and as a component in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide primarily involves its quaternary ammonium group. This group can interact with negatively charged surfaces, such as bacterial cell membranes, leading to disruption of the membrane and subsequent cell death. In polymer applications, the acryloyloxy group allows the compound to form cross-linked networks, providing structural integrity and functional properties to the resulting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Acryloyloxy)ethyltrimethylammonium chloride
- 2-(Methacryloyloxy)ethyltrimethylammonium chloride
- N,N,N-Trimethyl-2-(prop-2-enoyloxy)ethanaminium chloride
Uniqueness
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its iodide counterion, which can influence the solubility and reactivity of the compound compared to its chloride counterparts. The presence of the iodide ion can also enhance certain properties, such as antimicrobial activity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
34624-61-8 |
|---|---|
Molekularformel |
C8H16INO2 |
Molekulargewicht |
285.12 g/mol |
IUPAC-Name |
trimethyl(2-prop-2-enoyloxyethyl)azanium;iodide |
InChI |
InChI=1S/C8H16NO2.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IVPAUJSYKHFIOD-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)C=C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


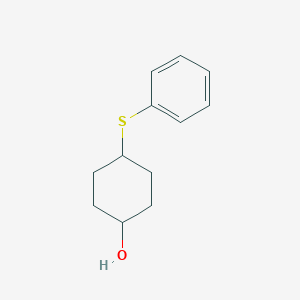
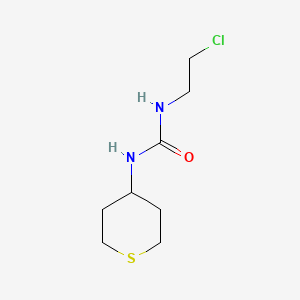

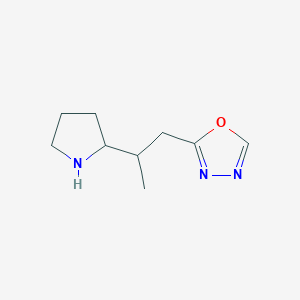

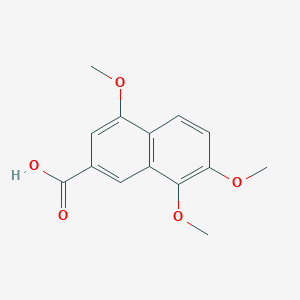
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
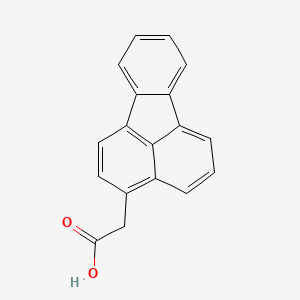

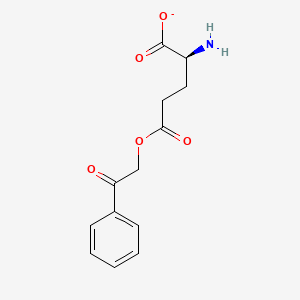

![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
